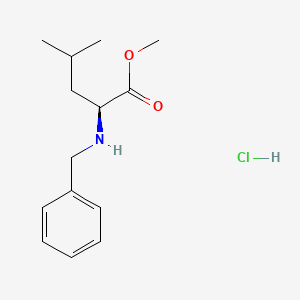
Bzl-L-leu-ome hcl
Vue d'ensemble
Description
Bzl-L-Leu-OMeHCl, also known as N-alpha-Benzyl-L-leucine methyl ester hydrochloride, is a chemical compound with the molecular formula C14H21NO2HCl . It has a molecular weight of 235.33*36.45 g/mol .
Synthesis Analysis
While specific synthesis methods for Bzl-L-Leu-OMe*HCl were not found, it’s worth noting that peptide synthesis often involves the use of coupling reagents . For instance, a benziodoxole-based iodine (III) reagent can be employed for the synthesis of dipeptides from various standard and sterically hindered amino acids .
Molecular Structure Analysis
The molecular structure of Bzl-L-Leu-OMe*HCl consists of a benzyl group attached to the alpha-amino group of L-leucine, and a methyl ester attached to the carboxyl group . The exact structure can be found in various chemical databases .
Physical and Chemical Properties Analysis
Bzl-L-Leu-OMeHCl is a chemical compound with the molecular formula C14H21NO2HCl . It has a molecular weight of 235.33*36.45 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Applications De Recherche Scientifique
Application in Enzyme Catalysis
- Bzl-L-leu-ome hcl is involved in protease-catalyzed synthesis processes. For instance, Čeřovský (1990) studied the reactions catalyzed by free trypsin in acetonitrile, highlighting the role of this compound in peptide synthesis under specific conditions (Čeřovský, 1990).
Role in Pharmacological Research
- In the realm of pharmacological research, Ferger and Chan (1975) reported on the synthesis of [1-L-penicillamine,4-L-leucine]oxytocin using Z-Tyr(Bzl)-Ile-Leu-Asn-Cys(Bzl)-Pro-Leu-Gly-NH2, which underscores the importance of this compound in the development of specific pharmacological compounds (Ferger & Chan, 1975).
Involvement in Tripeptide Synthesis
- So, Shin, and Kim (2000) demonstrated the use of this compound in the enzymatic synthesis of tripeptides, highlighting its significance in the field of biochemical synthesis (So, Shin, & Kim, 2000).
Contribution to Molecular Biology
- In molecular biology, this compound is seen to contribute to the understanding of protein structure and function. For example, the study by Dong et al. (2009) on CD103+ B-lymphoproliferative disorders involved immunophenotypic analysis where this compound may have a role in elucidating molecular pathways (Dong et al., 2009).
Use in Organic Chemistry
- In the field of organic chemistry, this compound is utilized for various synthesis reactions, as indicated by studies on the catalytic removal of certain compounds and the generation of new molecular structures. The research by Yang et al. (2014) on the removal of gaseous HCBz using Cu doped OMS exemplifies this application (Yang et al., 2014).
Orientations Futures
Mécanisme D'action
Target of Action
Bzl-L-leu-ome hcl, also known as Benzyl-L-leucine methyl ester hydrochloride, primarily targets proteases . Proteases are enzymes that perform proteolysis, a process that breaks down proteins into smaller polypeptides or single amino acids. They play a crucial role in numerous physiological and cellular processes .
Mode of Action
This compound interacts with its target proteases, which can be used to investigate the specificity, mechanism, and kinetics of protease action . This interaction allows for the understanding of the role of proteases in physiological processes and also aids in designing inhibitors .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to the induction of protease-dependent cell death, also known as apoptosis . This effect is observed in immune cells such as mast cells, phagocytes, monocytes/macrophages, and natural killer cells .
Analyse Biochimique
Biochemical Properties
Bzl-L-leu-ome hcl plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with lysosomal enzymes, leading to the formation of dipeptides such as Leu-Leu-OMe, which are responsible for certain cellular effects . The compound’s interaction with enzymes like peptidases can result in the hydrolysis of its ester bond, influencing its stability and activity in biochemical assays .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It has been observed to cause lysosomal disruption and cell death in human monocytes, as well as the removal of natural killer cell activity from human peripheral mononuclear cells . These effects are mediated through the formation of dipeptides like Leu-Leu-OMe, which exhibit toxicity towards natural killer cells . Additionally, this compound can influence cell signaling pathways and gene expression, contributing to its impact on cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with lysosomal enzymes, leading to the generation of toxic dipeptides such as Leu-Leu-OMe . These dipeptides can disrupt lysosomal integrity, resulting in cell death. The compound’s methyl ester group makes it more resistant to hydrolysis by certain peptidases, allowing for detailed studies on enzyme selectivity and function . This compound’s effects on gene expression and enzyme activity further elucidate its role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s resistance to hydrolysis by peptidases allows it to maintain its activity for extended periods, facilitating long-term studies on enzyme selectivity and function . Its stability may vary depending on the experimental conditions, and degradation products could influence its overall impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects, including cell death and disruption of cellular processes . Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent. Toxicity studies in animal models are crucial for determining safe and effective dosage ranges for potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to lysosomal enzyme activity. The compound’s interaction with peptidases and other enzymes influences metabolic flux and metabolite levels, contributing to its overall biochemical effects . The formation of dipeptides like Leu-Leu-OMe through enzymatic hydrolysis highlights the compound’s role in protease-dependent cellular processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. Understanding the transport mechanisms of this compound is essential for elucidating its cellular effects and potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is primarily associated with lysosomes, where it interacts with lysosomal enzymes to exert its effects . The compound’s targeting signals and post-translational modifications may direct it to specific cellular compartments, influencing its activity and function. Studies on its subcellular localization provide insights into its role in lysosomal disruption and cell death.
Propriétés
IUPAC Name |
methyl (2S)-2-(benzylamino)-4-methylpentanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-11(2)9-13(14(16)17-3)15-10-12-7-5-4-6-8-12;/h4-8,11,13,15H,9-10H2,1-3H3;1H/t13-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPYNDDALSOAJA-ZOWNYOTGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NCC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NCC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


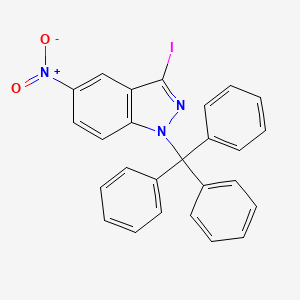
![1-Amino-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B3138876.png)



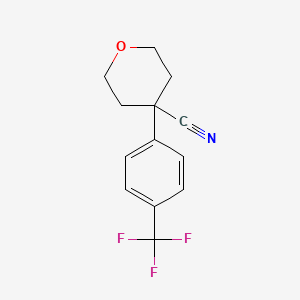

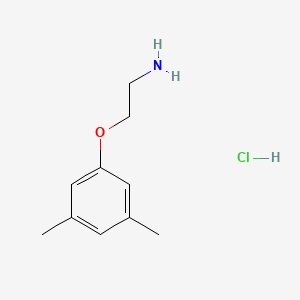


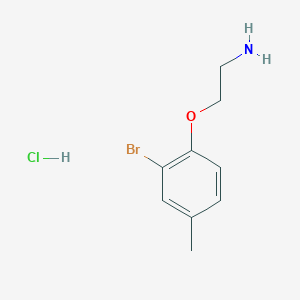
![Pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B3138955.png)


